methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate
Overview
Description
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O2S/c1-11-7(10)4-2-5-6(9-4)8-3-12-5/h2-3,9H,1H3 . The SMILES representation is O=C(C(N1)=CC2=C1N=CS2)OC .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 182.2 .Scientific Research Applications
Synthesis and Reactivity
- A novel synthesis approach for α-aminopyrrole derivatives utilizes a strategy involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation", demonstrating the versatility of pyrrole derivatives in synthesizing complex heterocyclic structures (Galenko et al., 2019).
- Pyrrolo[1,2-c]thiazoles exhibit unique reactivity, acting as thiocarbonyl ylides in cycloadditions to electron-deficient alkenes and azomethine ylides with electron-deficient alkynes, providing insights into their chemical behavior and potential for creating diverse molecular architectures (Sutcliffe et al., 2000).
- The facile generation of pyrrolo[2,3-d]thiazoles from o-aminoalkynylthiazoles using microwave-assisted 5-endo-dig cyclization showcases the method's efficiency and the structural diversity accessible through this synthetic route (Koolman et al., 2010).
Biological Activity and Applications
- Methyl pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates are investigated as potential plant activators and inducers of systemic acquired resistance (SAR), highlighting the agricultural applications of such compounds. The synthesis strategy emphasizes the importance of the N-protecting group on the cyclization efficiency (Stanetty et al., 2005).
- Pyrrolo[2,1-b]thiazoles linked to a carbohydrate moiety were synthesized, with their antiviral activity against Junin virus being evaluated. This research signifies the potential of pyrrolo[2,1-b]thiazoles in medicinal chemistry, particularly in antiviral drug development (Barradas et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)4-2-5-6(9-4)8-3-12-5/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYQMZSIGPQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1327366-67-5 | |
Record name | methyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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